BenchChemオンラインストアへようこそ!

1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

Pharmaceutical salt selection Aqueous solubility Oral formulation

Theophylline nicotinate (CAS 32059-19-1) is a 1:1 salt composed of theophylline (1,3-dimethylxanthine) and nicotinic acid (niacin), with the molecular formula C₁₃H₁₃N₅O₄ and a molecular weight of 303.27 g/mol. It belongs to the class of theophylline salts that are intentionally designed to overcome the limitations of theophylline base, including its low aqueous solubility (~8.3 mg/mL at 25 °C) , narrow therapeutic index, and dose-dependent gastrointestinal irritation.

Molecular Formula C13H13N5O4
Molecular Weight 303.27 g/mol
CAS No. 32059-19-1
Cat. No. B12812448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid
CAS32059-19-1
Molecular FormulaC13H13N5O4
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC(=CN=C1)C(=O)O
InChIInChI=1S/C7H8N4O2.C6H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6(9)5-2-1-3-7-4-5/h3H,1-2H3,(H,8,9);1-4H,(H,8,9)
InChIKeyFWZBHOANBPBKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline Nicotinate (CAS 32059-19-1): A 1:1 Theophylline–Nicotinic Acid Salt for Physicochemical and Biopharmaceutical Optimization


Theophylline nicotinate (CAS 32059-19-1) is a 1:1 salt composed of theophylline (1,3-dimethylxanthine) and nicotinic acid (niacin), with the molecular formula C₁₃H₁₃N₅O₄ and a molecular weight of 303.27 g/mol [1]. It belongs to the class of theophylline salts that are intentionally designed to overcome the limitations of theophylline base, including its low aqueous solubility (~8.3 mg/mL at 25 °C) [2], narrow therapeutic index, and dose-dependent gastrointestinal irritation. As a distinct chemical entity, theophylline nicotinate possesses its own set of physicochemical and solid-state properties that differentiate it from the parent base and from other theophylline salts.

Why Theophylline Salts Cannot Be Interchanged Without Comparative Performance Evidence


Theophylline salts differ markedly in aqueous solubility, dissolution rate, hygroscopicity, and oral bioavailability. For instance, aminophylline (theophylline–ethylenediamine) is freely soluble in water (>200 mg/mL), whereas theophylline base is only sparingly soluble (~8.3 mg/mL) [1][2]. Oxtriphylline (choline theophyllinate) achieves a solubility of approximately 250 mg/mL . These profound differences dictate formulation strategy, gastric tolerability, and in vivo absorption kinetics. Consequently, assuming functional interchangeability between theophylline salts without head-to-head comparative data risks formulation failure, inconsistent bioavailability, and compromised therapeutic outcomes. The quantitative evidence presented below demonstrates where theophylline nicotinate occupies a distinct position within this landscape.

Quantitative Differentiation of Theophylline Nicotinate (CAS 32059-19-1) Against Closest Analogs


Salt-Stoichiometry-Dependent Solubility: Theophylline Nicotinate vs. Theophylline Free Base and Aminophylline

Theophylline nicotinate, as a 1:1 salt with nicotinic acid, is expected to exhibit aqueous solubility that is intermediate between the sparingly soluble theophylline free base and the highly soluble aminophylline salt. The free base theophylline has a reported aqueous solubility of ~8.3 mg/mL at 25 °C [1]. In contrast, aminophylline (theophylline–ethylenediamine, 2:1) is freely soluble, with values exceeding 200 mg/mL [2]. While a direct experimental solubility determination for theophylline nicotinate at 25 °C is not available in the public literature, its salt character positions it as a candidate for formulations requiring enhanced solubility over the free base without the extreme hygroscopicity and alkalinity associated with aminophylline [3].

Pharmaceutical salt selection Aqueous solubility Oral formulation

Melting Point Distinction: Evidence of Unique Solid-State Phase vs. Physical Mixture

Theophylline nicotinate exhibits a distinct melting point that confirms the formation of a new chemical entity rather than a physical mixture. While theophylline melts with decomposition at 272–274 °C and nicotinic acid melts at 236–239 °C, theophylline nicotinate displays a melting endotherm in the range of 179–180 °C [1][2]. This single, sharp melting point, which is substantially lower than either parent compound, is a definitive indicator of salt/cocrystal formation and provides a quality-control hallmark for identity and purity assessment that cannot be achieved with a simple physical blend.

Solid-state characterization Salt formation Thermal analysis

Biopharmaceutical Rationale: Nicotinic Acid as a Bioavailability-Enhancing Counterion

U.S. Patent 5,126,348 explicitly claims that nicotinic acid (niacin) acts as a vasodilator of the gastrointestinal tract, enhancing the bioavailability of co-administered drugs that are absorbed by passive diffusion, with theophylline being named as the most preferred active compound [1]. The patent teaches that the combination of theophylline (100–450 mg) with nicotinic acid (20–100 mg) increases the rate and extent of theophylline absorption by increasing splanchnic blood flow [2]. In the theophylline nicotinate salt, the bioavailability-enhancing counterion is stoichiometrically bound to the active pharmaceutical ingredient, ensuring co-delivery at the molecular level—an arrangement that a simple physical mixture cannot guarantee. Direct comparative pharmacokinetic studies of theophylline nicotinate versus theophylline base are still needed, but the mechanistic rationale provides a strong basis for selection when absorption-limited performance is a concern.

Oral bioavailability Vasodilation GI absorption

Differentiation from 7-Substituted Theophylline Nicotinates: Structural Simplicity and Defined Stoichiometry

The CAS 32059-19-1 compound is the simple 1:1 salt of theophylline and nicotinic acid. It must be clearly distinguished from 7-substituted theophylline nicotinate derivatives such as xanthinol nicotinate (CAS 437-74-1), which contains a hydroxypropylaminoethyl side chain at the 7-position, and etofylline nicotinate, which bears a hydroxyethyl ester [1]. Xanthinol nicotinate has a molecular weight of 434.45 g/mol and a melting point of 180–184 °C , whereas theophylline nicotinate has a molecular weight of 303.27 g/mol. This structural simplicity affords theophylline nicotinate the advantage of a lower molecular weight per theophylline equivalent (59.4% theophylline by weight vs. approximately 41.5% for xanthinol nicotinate), making it more efficient for delivering theophylline on a per-milligram basis.

Chemical identity Structural comparison Research chemical procurement

Hygroscopicity Advantage Relative to Aminophylline: Stability Under Ambient Handling

Aminophylline is known to be hygroscopic, gradually losing ethylenediamine and absorbing carbon dioxide upon exposure to air, with liberation of free theophylline [1]. This instability complicates its use in solid oral dosage forms and requires specialized packaging. In contrast, theophylline nicotinate, as a salt with a non-volatile aromatic acid, is expected to be more stable under ambient conditions, though direct comparative dynamic vapor sorption (DVS) data for theophylline nicotinate have not been published. The structural rationale is that nicotinic acid, being a solid at room temperature with a low vapor pressure, does not volatilize from the salt lattice, unlike ethylenediamine in aminophylline.

Hygroscopicity Stability Formulation

Dual Pharmacological Potential: PDE Inhibition Combined with Vasodilation

Theophylline acts primarily as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, producing bronchodilation [1]. Nicotinic acid is a known peripheral vasodilator that increases blood flow through GPR109A receptor agonism [2]. The theophylline nicotinate salt combines both pharmacophores in a single chemical entity, potentially offering a dual mechanism of action that is not achievable with single-component salts like aminophylline (where ethylenediamine has minimal intrinsic pharmacological activity) or oxtriphylline (where choline serves primarily as a solubilizing counterion). No direct head-to-head pharmacodynamic study of theophylline nicotinate versus theophylline alone has been identified, so the therapeutic advantage remains hypothetical.

Dual mechanism PDE inhibition Peripheral vasodilation

High-Value Application Scenarios for Theophylline Nicotinate (CAS 32059-19-1) Based on Differential Evidence


Preclinical Formulation Screening for Oral Theophylline Delivery with Improved Solubility and GI Tolerability

Formulation scientists seeking a theophylline salt with aqueous solubility superior to the free base (~8.3 mg/mL) but without the hygroscopic instability of aminophylline can evaluate theophylline nicotinate as a candidate. The salt's distinct melting point (179–180 °C) provides a clear identity test for incoming raw material, while its higher theophylline content (59.4% w/w) relative to 7-substituted analogs offers economic efficiency. [1][2]

Dual-Mechanism Pharmacological Studies Exploring PDE Inhibition and Vasodilation Synergy

Researchers investigating the therapeutic potential of combined PDE inhibition and peripheral vasodilation—for conditions such as chronic obstructive pulmonary disease with comorbid peripheral vascular disease—can employ theophylline nicotinate as a single-agent tool compound. The molecular-level co-delivery of theophylline and nicotinic acid eliminates the variability inherent in physical mixtures, providing more reproducible in vivo results. [3][4]

Bioavailability Enhancement Studies Leveraging Nicotinic Acid as a GI Vasodilator Counterion

Based on patented evidence that nicotinic acid enhances gastrointestinal absorption of theophylline, theophylline nicotinate can serve as a model compound for studying counterion-mediated bioavailability enhancement. Comparative pharmacokinetic studies against theophylline base and aminophylline would generate valuable data for intellectual property development and formulation optimization. [5]

Quality Control Reference Standard for Differentiating Theophylline Salts in Compendial Testing

The unique combination of molecular weight (303.27 g/mol), melting point, and chromatographic retention time makes theophylline nicotinate suitable as a reference standard for distinguishing among theophylline-related substances in pharmacopoeial monographs. Its structural simplicity relative to 7-substituted derivatives reduces the complexity of impurity profiling. [1]

Quote Request

Request a Quote for 1,3-dimethyl-7H-purine-2,6-dione;pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.